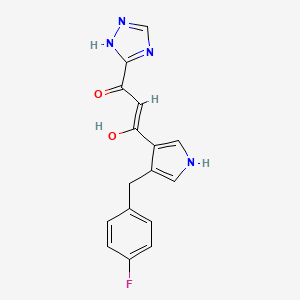
2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((4-氟苯基)甲基)-1H-吡咯-3-基)-3-羟基-3-(1H-1,2,4-三唑-3-基)-2-丙烯-1-酮 是一种复杂的含氟苯基、吡咯和三唑基团的复杂有机化合物。
准备方法
合成路线和反应条件
1-(4-((4-氟苯基)甲基)-1H-吡咯-3-基)-3-羟基-3-(1H-1,2,4-三唑-3-基)-2-丙烯-1-酮 的合成通常涉及多步有机反应。该过程从制备氟苯基甲基吡咯中间体开始,然后进行进一步反应引入三唑基和丙烯酮基团。这些步骤中常用的试剂包括在受控温度和压力条件下的各种卤化剂、碱和溶剂。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇或连续流工艺。这些方法将利用自动化系统来精确控制反应参数,确保最终产品的产率和纯度高。使用催化剂和优化的反应条件对于实现高效生产至关重要。
化学反应分析
反应类型
1-(4-((4-氟苯基)甲基)-1H-吡咯-3-基)-3-羟基-3-(1H-1,2,4-三唑-3-基)-2-丙烯-1-酮 经历各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为醇或胺。
取代: 氟苯基基团可以发生亲核取代反应,导致形成不同的衍生物。
常用试剂和条件
这些反应中常用的试剂包括像高锰酸钾这样的氧化剂、像氢化锂铝这样的还原剂,以及像甲醇钠这样的亲核试剂。反应条件通常涉及特定温度、溶剂和催化剂以促进所需的转化。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生羧酸,而还原可能会产生醇。取代反应会导致各种氟苯基衍生物的产生。
科学研究应用
1-(4-((4-氟苯基)甲基)-1H-吡咯-3-基)-3-羟基-3-(1H-1,2,4-三唑-3-基)-2-丙烯-1-酮 在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌活性。
医学: 正在进行的研究探索其在开发新药中的应用,特别是用于治疗抑郁症和其他神经系统疾病。
工业: 它可用于生产特种化学品和材料。
作用机制
1-(4-((4-氟苯基)甲基)-1H-吡咯-3-基)-3-羟基-3-(1H-1,2,4-三唑-3-基)-2-丙烯-1-酮 的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性,从而导致治疗效果。 例如,它可以抑制参与神经递质调节的某些酶,从而发挥抗抑郁作用 .
相似化合物的比较
类似化合物
吡啶类: 这些化合物具有类似的杂环结构,以其多样的生物活性而闻名。
三唑类: 与该化合物中的三唑基团类似,它们广泛用于药物化学,以其抗真菌和抗菌特性而闻名。
氟苯基衍生物: 含有氟苯基基团的化合物通常以其增强的稳定性和生物活性而被研究。
独特性
1-(4-((4-氟苯基)甲基)-1H-吡咯-3-基)-3-羟基-3-(1H-1,2,4-三唑-3-基)-2-丙烯-1-酮 的独特之处在于它独特的官能团组合,这可能赋予其独特的生物活性和治疗潜力。氟苯基、吡咯和三唑基团在一个分子中同时存在,使它能够与生物靶标发生多样的相互作用,使其成为药物开发的有希望的候选者。
属性
CAS 编号 |
280571-04-2 |
|---|---|
分子式 |
C16H13FN4O2 |
分子量 |
312.30 g/mol |
IUPAC 名称 |
(Z)-3-[4-[(4-fluorophenyl)methyl]-1H-pyrrol-3-yl]-3-hydroxy-1-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13FN4O2/c17-12-3-1-10(2-4-12)5-11-7-18-8-13(11)14(22)6-15(23)16-19-9-20-21-16/h1-4,6-9,18,22H,5H2,(H,19,20,21)/b14-6- |
InChI 键 |
UDQIZHFJZBPOFU-NSIKDUERSA-N |
手性 SMILES |
C1=CC(=CC=C1CC2=CNC=C2/C(=C/C(=O)C3=NC=NN3)/O)F |
规范 SMILES |
C1=CC(=CC=C1CC2=CNC=C2C(=CC(=O)C3=NC=NN3)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















